molecular formula C16H15N3O3 B4505808 N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B4505808
M. Wt: 297.31 g/mol
InChI Key: PPFQNGWRJOXCLA-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzimidazole moiety linked via an amide bond to a 3,5-dimethoxyphenyl group. The 3,5-dimethoxybenzamide group contributes to hydrogen bonding and hydrophobic interactions, which are critical for target binding.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-12-5-10(6-13(8-12)22-2)16(20)19-11-3-4-14-15(7-11)18-9-17-14/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFQNGWRJOXCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 1H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxybenzylamine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This compound may exert its effects by interacting with DNA, RNA, or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide and benzimidazole derivatives. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reported Activity/Application
N-(1H-Benzimidazol-5-yl)-3,5-dimethoxybenzamide Benzimidazole + benzamide 3,5-dimethoxy, amide linkage Hypothesized kinase/receptor modulation (inferred from analogs)
[18F]Fallypride Substituted benzamide Fluoropropyl, methoxy High-affinity D2/D3 dopamine receptor ligand (PET imaging agent)
N-(3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide (Compound 91) Benzofuran + benzamide Multiple methoxy substituents Synthetic intermediate; potential for antiproliferative activity (in vitro studies)

Key Differences and Implications

Core Structure and Target Specificity: The target compound’s benzimidazole core differentiates it from [18F]fallypride’s pyrrolidinyl-benzamide scaffold. Benzimidazoles are known for binding ATP pockets in kinases (e.g., Bcr-Abl inhibitors), whereas [18F]fallypride’s selectivity for dopamine receptors stems from its fluoropropyl-pyrrolidine moiety .

Functional Group Impact: The 3,5-dimethoxy groups in the target compound and Compound 91 are electron-donating, which could stabilize interactions with hydrophobic binding pockets. However, Compound 91’s additional 4-methoxyphenyl group may introduce steric hindrance, reducing binding affinity compared to the simpler benzimidazole derivative. [18F]fallypride’s fluoropropyl group enables radiolabeling for PET imaging, a feature absent in the non-radiolabeled target compound .

Synthetic Accessibility :

  • Compound 91 was synthesized via carbodiimide-mediated coupling (EDC·HCl/HOBt), a method likely applicable to the target compound. However, benzimidazole synthesis typically requires harsher cyclization conditions (e.g., HCl/heat), which may affect yield .

Research Findings and Limitations

  • These traits suggest possible antiproliferative or antimicrobial applications.
  • Receptor Binding : Unlike [18F]fallypride (Kd ~ 0.02 nM for D2/D3 receptors), the target compound’s lack of a fluorinated side chain likely reduces dopamine receptor affinity but may improve selectivity for other targets (e.g., kinases) .
  • Limitations : Current evidence is sparse, relying heavily on structural extrapolation. Further studies are needed to validate biological activity and optimize pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
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N-(1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

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